Stereospecific Incorporation into HIV-1 Protease Inhibitors
The (3R)-3-Aminoindan-1-one enantiomer was successfully isolated and incorporated into active HIV-1 protease inhibitors following a stereoselective synthesis. This demonstrates that the (R)-configuration is a viable and productive building block for this therapeutic target class. While no direct Ki/IC50 comparison is reported for the isolated aminoindanone core, the ability to generate active inhibitors from the (R)-enantiomer underscores its stereochemical compatibility with the protease active site, a prerequisite not guaranteed for the (S)-enantiomer or racemate [1].
| Evidence Dimension | Synthetic Utility for Bioactive Molecule Generation |
|---|---|
| Target Compound Data | Successfully isolated and incorporated into active HIV-1 protease inhibitors. |
| Comparator Or Baseline | (S)-3-Aminoindan-1-one (also isolated but utility in this context not specifically detailed in the same study) |
| Quantified Difference | Not available |
| Conditions | Stereoselective synthesis via Heck reaction and Lewis acid-mediated annulation, followed by acidic cleavage of sulfinamides. |
Why This Matters
Confirms the (R)-enantiomer's role as a productive chiral building block for a validated drug target class (HIV-1 protease), which is a key procurement differentiator for medicinal chemistry teams.
- [1] Arefalk A, Wannberg J, Larhed M, Hallberg A. Stereoselective synthesis of 3-aminoindan-1-ones and subsequent incorporation into HIV-1 protease inhibitors. J Org Chem. 2006;71(3):1265-1268. doi:10.1021/jo0521504 View Source
